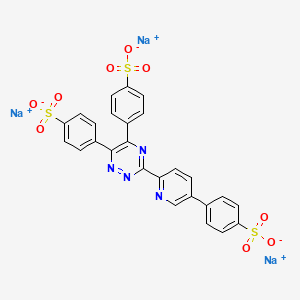
3-(4-Phenyl-2-pyridyl)-5,6-diphenyl-1,2,4-triazine trisulfonic acid, trisodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Phenyl-2-pyridyl)-5,6-diphenyl-1,2,4-triazine trisulfonic acid, trisodium salt is a complex organic compound characterized by its intricate molecular structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Phenyl-2-pyridyl)-5,6-diphenyl-1,2,4-triazine trisulfonic acid, trisodium salt typically involves multi-step organic reactions. One common approach is the condensation of phenyl pyridine derivatives with diphenyl triazine under acidic conditions. The reaction conditions often require the use of strong acids such as sulfuric acid to facilitate the formation of the triazine ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction parameters (temperature, pressure, and pH) is crucial for achieving high efficiency and minimizing by-products.
Analyse Des Réactions Chimiques
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to introduce additional functional groups.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can be performed using strong nucleophiles in the presence of a suitable solvent.
Major Products Formed:
Applications De Recherche Scientifique
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple reactive sites make it a versatile intermediate in organic synthesis.
Biology: In biological research, the compound may be utilized to study enzyme inhibition or as a probe to investigate cellular processes. Its ability to interact with biological macromolecules can provide insights into molecular mechanisms.
Medicine: Potential medicinal applications include the development of new drugs. The compound's structural features may be exploited to design molecules with therapeutic properties, such as anti-inflammatory or anticancer agents.
Industry: In industry, this compound can be used in the production of dyes, pigments, and other materials requiring specific chemical properties. Its stability and reactivity make it suitable for various applications.
Mécanisme D'action
The mechanism by which 3-(4-Phenyl-2-pyridyl)-5,6-diphenyl-1,2,4-triazine trisulfonic acid, trisodium salt exerts its effects depends on its molecular targets and pathways involved. For example, in medicinal applications, the compound may interact with specific enzymes or receptors, leading to the modulation of biological processes. The sulfonic acid groups can enhance solubility and bioavailability, facilitating its interaction with biological targets.
Comparaison Avec Des Composés Similaires
3-(2-Pyridyl)-5,6-bis(4-phenyl)-1,2,4-triazine
3-(4-(4-Phenyl)-2-pyridyl)-5,6-bis(4-phenyl)-1,2,4-triazine
3-(2-Pyridyl)-5,6-bis(4-phenylsulfonic acid)-1,2,4-triazine
Uniqueness: 3-(4-Phenyl-2-pyridyl)-5,6-diphenyl-1,2,4-triazine trisulfonic acid, trisodium salt is unique due to its combination of phenyl groups and sulfonic acid functionalities. This combination provides enhanced reactivity and potential for diverse applications compared to similar compounds.
Propriétés
IUPAC Name |
trisodium;4-[6-[5,6-bis(4-sulfonatophenyl)-1,2,4-triazin-3-yl]pyridin-3-yl]benzenesulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H18N4O9S3.3Na/c31-40(32,33)20-8-1-16(2-9-20)19-7-14-23(27-15-19)26-28-24(17-3-10-21(11-4-17)41(34,35)36)25(29-30-26)18-5-12-22(13-6-18)42(37,38)39;;;/h1-15H,(H,31,32,33)(H,34,35,36)(H,37,38,39);;;/q;3*+1/p-3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCTGTJOFOGOICQ-UHFFFAOYSA-K |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CN=C(C=C2)C3=NC(=C(N=N3)C4=CC=C(C=C4)S(=O)(=O)[O-])C5=CC=C(C=C5)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H15N4Na3O9S3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
692.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













